molecular formula C10H22N2O2 B6619270 tert-butyl N-[(4R)-4-aminopentyl]carbamate CAS No. 2227716-55-2

tert-butyl N-[(4R)-4-aminopentyl]carbamate

Cat. No. B6619270
CAS RN: 2227716-55-2
M. Wt: 202.29 g/mol
InChI Key: ZKHKPODEOGTTJH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(4R)-4-aminopentyl]carbamate (TBAPC) is a versatile chemical compound that has a wide range of uses in research, laboratory experiments, and industrial applications. TBAPC is a carbamate ester that has a tert-butyl group attached to a nitrogen atom, which gives it its unique properties. TBAPC is a relatively new compound that has been studied extensively in recent years, and its potential applications are still being explored.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4R)-4-aminopentyl]carbamate is not fully understood. It is believed that tert-butyl N-[(4R)-4-aminopentyl]carbamate acts as an inhibitor of enzymes, as well as a regulator of gene expression. tert-butyl N-[(4R)-4-aminopentyl]carbamate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate has been shown to bind to proteins and interfere with their function, as well as to bind to DNA and affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[(4R)-4-aminopentyl]carbamate are still being studied. However, it has been shown to have a range of effects on enzymes, proteins, DNA, and other biological molecules. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate has been shown to bind to proteins and interfere with their function, as well as to bind to DNA and affect gene expression.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(4R)-4-aminopentyl]carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and does not cause significant side effects. However, tert-butyl N-[(4R)-4-aminopentyl]carbamate is not as potent as some other compounds, and it has a relatively short half-life in the body. Additionally, it is not as widely available as some other compounds, and it can be expensive.

Future Directions

Tert-butyl N-[(4R)-4-aminopentyl]carbamate has many potential future directions for research and application. It could be used to develop more effective drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate could be used to study the molecular mechanisms of action of drugs, as well as to study the biochemical and physiological effects of drugs. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate could be used in studies of the regulation of gene expression and the structure and function of proteins. Finally, tert-butyl N-[(4R)-4-aminopentyl]carbamate could be used in industrial applications, such as the synthesis of pharmaceuticals and other chemicals.

Synthesis Methods

Tert-butyl N-[(4R)-4-aminopentyl]carbamate can be synthesized in two different ways. The first method involves the reaction of tert-butyl alcohol and 4-aminopentanoic acid in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction produces a tert-butyl ester of 4-aminopentanoic acid, which is then reacted with a carbamate ester such as ethyl carbamate to produce tert-butyl N-[(4R)-4-aminopentyl]carbamate. The second method involves the reaction of tert-butyl alcohol and 4-aminopentanoic acid with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a tert-butyl ester of 4-aminopentanoic acid, which is then reacted with a carbamate ester such as ethyl carbamate to produce tert-butyl N-[(4R)-4-aminopentyl]carbamate.

Scientific Research Applications

Tert-butyl N-[(4R)-4-aminopentyl]carbamate is a versatile compound that has a wide range of potential applications in scientific research. It has been used in studies of enzyme inhibition, drug metabolism, and drug delivery. tert-butyl N-[(4R)-4-aminopentyl]carbamate has also been used in studies of the molecular mechanisms of action of drugs, as well as in studies of the biochemical and physiological effects of drugs. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate has been used in studies of the structure and function of proteins, as well as in studies of the regulation of gene expression.

properties

IUPAC Name

tert-butyl N-[(4R)-4-aminopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHKPODEOGTTJH-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.